molecular formula C19H18N4O4S2 B11122048 5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11122048
M. Wt: 430.5 g/mol
InChI Key: VCIOUIBIKXBBGT-GIDUJCDVSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure combines elements from oxazole, thiazolidine, and morpholine, resulting in intriguing properties. Let’s explore its synthesis, reactions, and uses.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation at the thiazolidine sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the morpholine nitrogen or the furan ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).

    Substitution: Alkyl halides, amines, or other nucleophiles.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: The corresponding amine.
  • Substitution: Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for antiviral, antibacterial, or anticancer properties.

    Industry: Employed in the development of novel materials or catalysts.

Mechanism of Action

    Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of oxazole, thiazolidine, and morpholine features sets it apart.

    Similar Compounds: Other heterocyclic molecules with similar functionalities include thiazoles, oxazoles, and morpholines.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18N4O4S2/c1-11-8-22(9-12(2)26-11)18-14(7-20)21-16(27-18)6-15-17(24)23(19(28)29-15)10-13-4-3-5-25-13/h3-6,11-12H,8-10H2,1-2H3/b15-6+

InChI Key

VCIOUIBIKXBBGT-GIDUJCDVSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)C#N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C#N

Origin of Product

United States

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